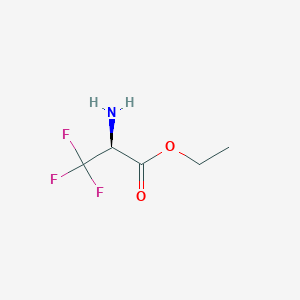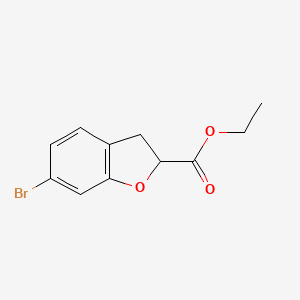
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate is an organic compound belonging to the class of cyclohexanones. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a ketone group on the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the ethyl ester derivative .
Another method involves the reduction of ethyl 4-oxocyclohexanecarboxylate using sodium borohydride in methanol, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl 1,4-dihydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclohexanone derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups on the cyclohexane ring allow it to participate in various chemical reactions, including hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the ketone group, affecting its oxidation and reduction properties.
Cyclohexanecarboxylic acid derivatives: Varying functional groups on the cyclohexane ring can significantly alter their chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(11)9(12)5-3-7(10)4-6-9/h12H,2-6H2,1H3 |
InChI-Schlüssel |
VMLAVWSLURMLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(=O)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine hydrochloride](/img/structure/B13474351.png)

![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)

![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)


![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)


